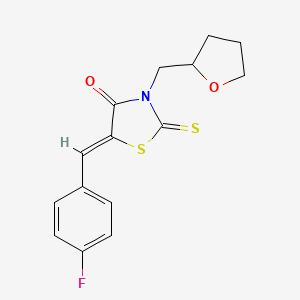

(5Z)-5-(4-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2S2/c16-11-5-3-10(4-6-11)8-13-14(18)17(15(20)21-13)9-12-2-1-7-19-12/h3-6,8,12H,1-2,7,9H2/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOGOEDPPLYLKG-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The thiazolidinone ring undergoes ring-opening under alkaline conditions , particularly at the C2–N3 bond, due to the electron-withdrawing thioxo group. For example:

-

Reagent : Aqueous NaOH (2M)

-

Product : Mercaptoacetamide derivatives

-

Mechanism : Deprotonation at C5 followed by nucleophilic attack at the carbonyl carbon .

Functionalization at the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) substituent participates in ether cleavage reactions :

-

Reagent : HBr in acetic acid

-

Product : Bromohydrin derivatives

-

Conditions : Room temperature, 24 hours

This reaction modifies the THF group, potentially altering solubility and pharmacokinetic properties.

Oxidation of the Thioxo Group

The C2 thioxo group (C=S) is susceptible to oxidation under mild conditions:

-

Reagent : H₂O₂ (30%) in acetic acid

-

Product : 2-Oxo-thiazolidinone derivative

-

Impact : Reduces sulfur’s electron-withdrawing effect, altering reactivity .

Hydrogenation of the Exocyclic Double Bond

The Z-configured benzylidene double bond undergoes catalytic hydrogenation :

-

Catalyst : Pd/C (10%)

-

Conditions : H₂ (1 atm), ethanol, 25°C

-

Product : Dihydrothiazolidinone derivative

| Starting Material | Product | Selectivity |

|---|---|---|

| (5Z)-benzylidene derivative | 5-(4-fluorobenzyl)-thiazolidinone | >95% |

This reaction is stereospecific, preserving the thiazolidinone ring’s integrity .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability :

Scientific Research Applications

The compound (5Z)-5-(4-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its diverse applications, supported by case studies and data tables.

Chemical Properties and Structure

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring structure that features a thioketone group. The presence of the 4-fluorobenzylidene moiety enhances its biological activity, making it a subject of interest for drug development.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to (5Z)-5-(4-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (5Z)-5-(4-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | S. aureus | 32 µg/mL |

| (5Z)-5-(4-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | E. coli | 64 µg/mL |

Anticancer Properties

Thiazolidinones have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and lung cancer cells.

Case Study: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| A549 (lung) | 20 |

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory potential. Thiazolidinones have been reported to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzylidene group may enhance binding affinity to these targets, while the thioxo and tetrahydrofuran moieties could contribute to the compound’s overall biological activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (5Z)-5-(4-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one are best understood through comparison with analogs differing in substituents or core structure. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., -F, -Cl) improve lipophilicity and target-binding affinity. For example, the 4-fluoro substituent in the target compound may enhance penetration into hydrophobic enzyme pockets compared to hydroxyl or methoxy analogs .

- Oxygen-containing groups (e.g., THF-methyl, methoxy) increase solubility but may reduce metabolic stability .

Compounds with rigid substituents (e.g., phenyl at N3 in ) show reduced adaptability but higher specificity for certain targets .

Biological Performance :

- Fluorinated analogs (e.g., target compound) are hypothesized to outperform hydroxy or methoxy derivatives in crossing the blood-brain barrier due to fluorine’s small size and electronegativity .

- Chlorinated analogs () exhibit stronger antimicrobial activity but higher cytotoxicity, limiting therapeutic utility .

Mechanistic Insights:

- The thioxo group at C2 is critical for forming hydrogen bonds with cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase) .

- Fluorine’s role in the 4-position may reduce oxidative metabolism, extending the compound’s half-life in vivo compared to hydroxylated analogs .

Biological Activity

The compound (5Z)-5-(4-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes available research on the biological activity of this specific compound, its derivatives, and the broader family of thiazolidin-4-ones.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are characterized by a heterocyclic structure containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities, including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antioxidant

- Antidiabetic

The presence of various substituents in the thiazolidinone structure can significantly influence these activities, making them a promising scaffold for drug development .

Antimicrobial Activity

Research indicates that thiazolidin-4-one derivatives demonstrate notable antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, displaying significant antibacterial activity .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.5 |

| 2 | Escherichia coli | 1.0 |

Anticancer Activity

Thiazolidin-4-one derivatives have also been evaluated for their anticancer potential. Studies report that these compounds can induce apoptosis in cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). Mechanisms include cell cycle arrest and inhibition of key regulatory proteins involved in tumor progression .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3 | HT29 | 15 |

| 4 | MCF7 | 20 |

Antioxidant Activity

The antioxidant properties of thiazolidin-4-one derivatives are attributed to their ability to scavenge free radicals. For example, certain compounds have demonstrated superior performance in DPPH radical scavenging assays compared to standard antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural modifications. Substituents at positions 2, 3, and 5 can enhance or diminish specific activities:

- Position 4 : Substituents such as halogens (F, Cl) have been shown to increase antimicrobial activity.

- Position 2 : Alkyl or aryl groups can enhance anticancer properties.

- Position 3 : Modifications here often affect antioxidant capacity.

Study on Antimicrobial Efficacy

A recent study synthesized a series of thiazolidin-4-one derivatives and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with electron-withdrawing groups at position 4 exhibited enhanced activity against biofilm formation by Pseudomonas aeruginosa .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer activity of substituted thiazolidinones against leukemia cell lines. The findings revealed that certain derivatives could effectively inhibit cell proliferation and induce apoptosis via mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves condensation of a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) with a thiosemicarbazide derivative, followed by cyclization under acidic conditions. Key steps include:

- Schiff base formation : Reaction of aldehyde with thiosemicarbazide in ethanol or methanol under reflux .

- Cyclization : Acid catalysis (e.g., acetic acid) to form the thiazolidinone ring. Solvent choice (e.g., DMF or ethanol) and temperature (reflux at 80–100°C) critically impact yield .

- Substituent introduction : The tetrahydrofuran-2-ylmethyl group is introduced via alkylation or nucleophilic substitution .

Q. Which spectroscopic and crystallographic methods confirm its structure and purity?

- NMR : H and C NMR identify substituents (e.g., Z-configuration of the benzylidene group via coupling constants) .

- IR : Confirms thioxo (C=S) and carbonyl (C=O) stretches at ~1250 cm and 1700 cm, respectively .

- X-ray crystallography : SHELX programs refine bond lengths/angles (e.g., C8–S1 = 1.623 Å in ) and validate the Z-configuration .

Q. What biological activities are reported for structurally similar thiazolidinones?

Analogous compounds exhibit:

- Antimicrobial activity : MIC values of 1.3–3.0 µM against Chlorella vulgaris and Gram-positive bacteria .

- Enzyme inhibition : Inhibition of photosynthesis (PET chain) and hemoglobin interactions via thioxo-thiazolidinone motifs .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in Z/E configuration assignments?

- Torsion angles : The Z-configuration is confirmed by a torsion angle <180° between the benzylidene substituent and thiazolidinone ring (e.g., -179.12° in ) .

- Hydrogen bonding : Graph set analysis (e.g., Bernstein et al.’s formalism) identifies intermolecular interactions stabilizing the Z-form .

Q. What strategies improve low yields during the cyclization step?

- Solvent optimization : Polar aprotic solvents (DMF) enhance cyclization efficiency vs. protic solvents .

- Catalysts : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis reduce reaction time and byproducts .

- Purification : Recrystallization (DMF/ethanol mixtures) removes unreacted intermediates .

Q. How do structural modifications impact biological activity?

- Substituent effects : Electron-withdrawing groups (e.g., 4-F) enhance antimicrobial activity by increasing electrophilicity of the thioxo group .

- Lipophilicity : LogP values >3.0 (e.g., bromo/chloro derivatives) correlate with improved membrane permeability .

Q. How can computational methods predict structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.